4,5-Diaminofluorescein diacetate

Descripción general

Descripción

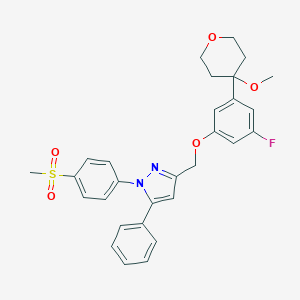

4,5-Diaminofluorescein diacetate (DAF-2 DA) is a membrane-permeable fluorescent probe, which measures nitric oxide (NO) in living cells . It is used to study the synthesis of NO in bovine aortic endothelial cells (BAECs) .

Molecular Structure Analysis

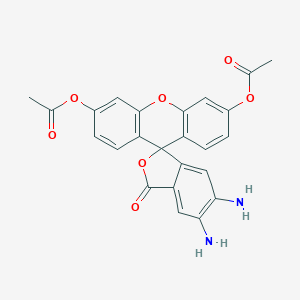

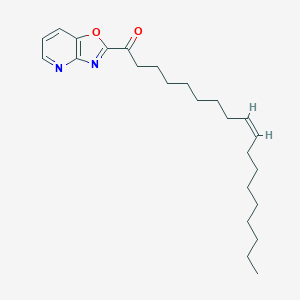

The empirical formula of 4,5-Diaminofluorescein diacetate is C24H18N2O7 . Its molecular weight is 446.41 .Chemical Reactions Analysis

4,5-Diaminofluorescein diacetate is used as a fluorescent dye for NO (nitric oxide) detection .Physical And Chemical Properties Analysis

4,5-Diaminofluorescein diacetate is a lyophilized powder that is colorless to white . It is soluble in DMSO at less than 2 mg/mL .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 4,5-Diaminofluorescein diacetate:

Nitric Oxide Detection in Living Cells

4,5-Diaminofluorescein diacetate (DAF-2 DA) is widely used as a membrane-permeable fluorescent probe to measure nitric oxide (NO) in living cells. It has been utilized to study NO synthesis in bovine aortic endothelial cells (BAECs) .

Neuroscience Research

DAF-2 DA has been instrumental in identifying individual nitric oxide–producing neurons in brain slices, contributing significantly to neuroscience research .

Mitochondrial Studies

Researchers have used DAF-2 DA to detect nitric oxide production in mitochondria, aiding in the understanding of mitochondrial function and its role in cellular metabolism .

Plant Cell Biology

The compound has also been applied in living plant cells to study nitric oxide’s role, providing insights into plant physiology and biochemistry .

Endothelial Cell Research

In cardiovascular research, DAF-2 DA helps investigate the endothelial synthesis of nitric oxide, which is crucial for vascular health .

Biomedical Diagnostics

Due to its sensitivity and specificity for NO, DAF-2 DA is also explored for potential applications in biomedical diagnostics.

Each of these applications demonstrates the versatility and importance of 4,5-Diaminofluorescein diacetate in scientific research. The compound’s ability to act as a fluorescent probe for nitric oxide has made it a valuable tool across various fields of study.

Mecanismo De Acción

Target of Action

The primary target of 4,5-Diaminofluorescein diacetate (DAF-2 DA) is nitric oxide (NO) . Nitric oxide is a crucial biological regulator and is a fundamental component in the fields of neuroscience, physiology, and immunology .

Mode of Action

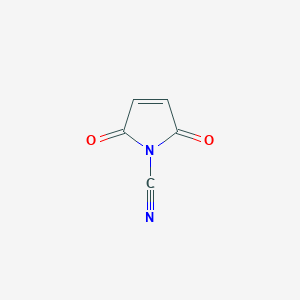

DAF-2 DA is a cell-permeable compound that, once inside the cell, is deacetylated by intracellular esterases to form DAF-2 . DAF-2 itself has weak fluorescence. In the presence of oxygen, daf-2 reacts with no to form a highly fluorescent compound known as triazolofluorescein (daf-2t) . The fluorescence intensity of this compound can be detected using various instruments such as fluorescence microscopes, laser confocal microscopes, flow cytometers, and enzyme labels .

Biochemical Pathways

The biochemical pathway involved in the action of DAF-2 DA is the nitric oxide signaling pathway. Nitric oxide is a key player in this pathway and is involved in various physiological processes. The fluorescence signal generated by the reaction of DAF-2 with NO provides a measure of the nitric oxide levels in the cell .

Pharmacokinetics

The pharmacokinetics of DAF-2 DA involve its absorption into the cell, its transformation by intracellular esterases, and its reaction with nitric oxide. DAF-2 DA is cell-permeable, allowing it to easily enter cells . Once inside, it is deacetylated by intracellular esterases to form DAF-2 . This compound then reacts with NO in the presence of oxygen to form the highly fluorescent DAF-2T .

Result of Action

The result of the action of DAF-2 DA is the generation of a strong fluorescence signal that corresponds to the level of nitric oxide in the cell . This allows for the detection and quantification of nitric oxide, providing valuable information about physiological and pathological processes .

Action Environment

The action of DAF-2 DA can be influenced by various environmental factors. For instance, the presence of bovine serum albumin (BSA) and phenol red has been reported to interfere with the fluorescence detection of the probe . Additionally, the probe is sensitive to pH and temperature conditions during the incubation process . Therefore, careful control of the experimental conditions is necessary to ensure accurate results.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(6'-acetyloxy-5,6-diamino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O7/c1-11(27)30-13-3-5-16-21(7-13)32-22-8-14(31-12(2)28)4-6-17(22)24(16)18-10-20(26)19(25)9-15(18)23(29)33-24/h3-10H,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSUYDXEEKDBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC(=C(C=C5C(=O)O3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424951 | |

| Record name | 4,5-Diaminofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diaminofluorescein diacetate | |

CAS RN |

205391-02-2 | |

| Record name | 4,5-Diaminofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)